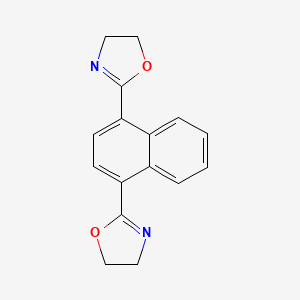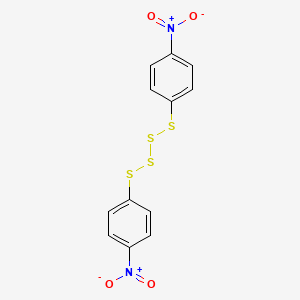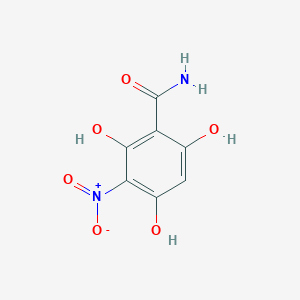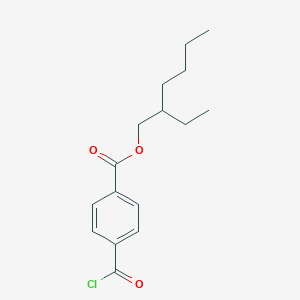![molecular formula C19H28N4O3 B14262523 (4-Methoxy-1,3-phenylene)bis[(4-methylpiperazin-1-yl)methanone] CAS No. 143570-03-0](/img/structure/B14262523.png)
(4-Methoxy-1,3-phenylene)bis[(4-methylpiperazin-1-yl)methanone]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxy-1,3-phenylene)bis[(4-methylpiperazin-1-yl)methanone] is a complex organic compound characterized by the presence of methoxy, phenylene, and piperazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-1,3-phenylene)bis[(4-methylpiperazin-1-yl)methanone] typically involves the reaction of 4-methoxy-1,3-phenylenediamine with 4-methylpiperazine in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions, often involving solvents like dichloromethane or dimethylformamide, and catalysts such as triethylamine or N,N’-dicyclohexylcarbodiimide. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of (4-Methoxy-1,3-phenylene)bis[(4-methylpiperazin-1-yl)methanone] may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-1,3-phenylene)bis[(4-methylpiperazin-1-yl)methanone] can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The piperazinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Alkylated or acylated piperazinyl derivatives.
Scientific Research Applications
(4-Methoxy-1,3-phenylene)bis[(4-methylpiperazin-1-yl)methanone] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (4-Methoxy-1,3-phenylene)bis[(4-methylpiperazin-1-yl)methanone] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (4-Methoxy-1,3-phenylene)bis(azo)benzene-1,3-diamine
- 1,3-Bis(4-methoxyphenyl)-1,3-propanedione
- Phenol, 4,4’-(1-methylethylidene)bis-
Uniqueness
(4-Methoxy-1,3-phenylene)bis[(4-methylpiperazin-1-yl)methanone] is unique due to its specific combination of methoxy, phenylene, and piperazinyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
143570-03-0 |
|---|---|
Molecular Formula |
C19H28N4O3 |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
[4-methoxy-3-(4-methylpiperazine-1-carbonyl)phenyl]-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C19H28N4O3/c1-20-6-10-22(11-7-20)18(24)15-4-5-17(26-3)16(14-15)19(25)23-12-8-21(2)9-13-23/h4-5,14H,6-13H2,1-3H3 |
InChI Key |
DLXJQDXXAYJGBG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC(=C(C=C2)OC)C(=O)N3CCN(CC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Oxo-4-[3-(tributylstannyl)anilino]but-2-enoic acid](/img/structure/B14262441.png)
![2-{[Bis(2-aminoethyl)amino]methyl}-4-octylphenol](/img/structure/B14262444.png)
![Benzene, 1-methyl-4-[(phenylsulfinyl)methyl]-](/img/structure/B14262452.png)


![2-Methyl-1-(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)pent-1-en-3-one](/img/structure/B14262478.png)
![N-[1-(2-Hydroxyphenyl)propan-2-yl]acetamide](/img/structure/B14262489.png)

![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-, methyl ester](/img/structure/B14262496.png)
![1-Bromo-4-[1,1,2,2-tetrafluoro-2-(4-propylphenyl)ethyl]benzene](/img/structure/B14262498.png)


![N,N-Dimethyl[1,1'-biphenyl]-2-amine N-oxide](/img/structure/B14262510.png)

